N'-(1-phenylethyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide
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Overview
Description
“N’-(1-phenylethyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(1-phenylethyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide” typically involves multi-step organic reactions. The process may start with the preparation of the thiophene derivatives, followed by the introduction of the phenylethyl group and the ethanediamide moiety. Common reagents used in these reactions include thiophene, phenylethylamine, and various coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings may yield sulfoxides, while reduction of the carbonyl groups could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the thiophene rings and the phenylethyl group suggests possible interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N’-(1-phenylethyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-phenylethyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide
- N’-(1-phenylethyl)-N-{[5-(furan-3-carbonyl)furan-2-yl]methyl}ethanediamide
- N’-(1-phenylethyl)-N-{[5-(pyrrole-3-carbonyl)pyrrole-2-yl]methyl}ethanediamide
Uniqueness
The uniqueness of “N’-(1-phenylethyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide” lies in its specific arrangement of functional groups and the presence of the thiophene rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N'-(1-phenylethyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-13(14-5-3-2-4-6-14)22-20(25)19(24)21-11-16-7-8-17(27-16)18(23)15-9-10-26-12-15/h2-10,12-13H,11H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMCGTNCWGFTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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